2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a biphenyl and a butylphenyl group attached to an oxadiazole ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-butylbenzoic acid hydrazide with 4-biphenylcarboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups, known for its stability and use in organic synthesis.
Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenyldiphosphonite: A phosphonite compound used as an antioxidant and stabilizer in polymers.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole is unique due to the presence of both biphenyl and butylphenyl groups attached to an oxadiazole ring This combination imparts specific electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
21287-85-4 |
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Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H22N2O/c1-2-3-7-18-10-12-21(13-11-18)23-25-26-24(27-23)22-16-14-20(15-17-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3 |
InChI Key |
PFUYMJWEILZLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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